molecular formula C8H9F2NO B13311161 (2S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-OL

(2S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-OL

Cat. No.: B13311161
M. Wt: 173.16 g/mol
InChI Key: QILCOZXXFOLWRN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16. It is a colorless or light yellow solid with weak alkaline properties and high solubility in water and most organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine under controlled conditions. One common method is the reductive amination of 2,4-difluorobenzaldehyde using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product, such as crystallization or chromatography. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroacetophenone: A related compound with similar structural features but different functional groups.

    2-[(2,4-Difluorophenyl)amino]ethan-1-ol: Another compound with a similar backbone but different substituents.

Uniqueness

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high solubility in water and organic solvents, along with its weak alkaline nature, make it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

QILCOZXXFOLWRN-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CO)N

Origin of Product

United States

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